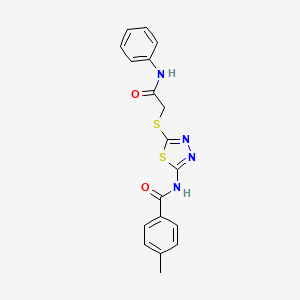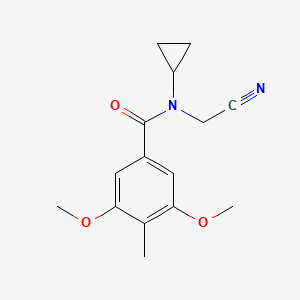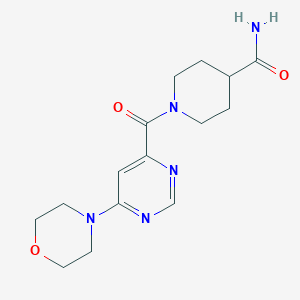![molecular formula C18H18ClNO3 B2653371 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1638709-08-6](/img/structure/B2653371.png)
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with both aromatic and ester functional groups, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylaniline and 4-methylphenylacetic acid.
Formation of Amide Bond: The first step involves the formation of an amide bond between 2-chloro-6-methylaniline and an acyl chloride derivative of 4-methylphenylacetic acid. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Esterification: The resulting amide is then esterified using an appropriate alcohol, typically ethanol, in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Formation of alcohols from ester groups.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful probe for investigating biological processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects. Research is ongoing to explore its potential as a therapeutic agent.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl benzoate
- 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate
Uniqueness
Compared to similar compounds, 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate offers a unique combination of reactivity and stability. The presence of both chloro and methyl groups on the aromatic rings provides distinct electronic properties, influencing its reactivity and interactions with other molecules.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and manufacturers alike. Further studies and applications will continue to reveal its full potential and benefits.
Properties
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-6-8-14(9-7-12)10-17(22)23-11-16(21)20-18-13(2)4-3-5-15(18)19/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOUXCUYABUZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2653289.png)
![3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2653291.png)
![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2653292.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B2653295.png)


![7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B2653301.png)
![[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B2653303.png)


![4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B2653308.png)

![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B2653310.png)
